

4-Tritylphenol CAS number 978-86-9 properties

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Compound of Interest

Compound Name: 4-Tritylphenol

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An In-Depth Technical Guide to **4-Tritylphenol** (CAS: 978-86-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Tritylphenol** (CAS Number 978-86-9), a valuable organic compound in synthetic chemistry. It details its physicochemical properties, experimental protocols for its synthesis and purification, analytical methods, and its applications, particularly as a bulky protecting group.

Core Properties and Data

4-(Triphenylmethyl)phenol, commonly known as **4-Tritylphenol**, is an organic compound characterized by a phenol group substituted at the para position with a triphenylmethyl (trityl) group.^[1] This bulky, hydrophobic trityl moiety significantly influences its physical and chemical properties.^[1] At room temperature, it is typically a white to pale yellow or cream-colored solid, often in powder or crystalline form.^{[1][2]} Due to its largely nonpolar structure, it has limited solubility in water but is soluble in organic solvents like ethanol, ether, and chloroform.^[1]

Physicochemical Properties

The following table summarizes the key quantitative properties of **4-Tritylphenol**.

Property	Value	Source(s)
CAS Number	978-86-9	[3][4][5]
Molecular Formula	C ₂₅ H ₂₀ O	[3][4][6]
Molecular Weight	336.43 g/mol	[4][5][7]
Melting Point	283-286 °C (lit.)	[3][5][6][7]
Boiling Point	480.5 °C at 760 mmHg	[3]
Density	1.143 g/cm ³	[3]
Flash Point	224.9 °C	[3]
Vapor Pressure	0.0 ± 1.3 mmHg at 25°C (Predicted)	[3]
Refractive Index	1.638	[3]
LogP	5.77490	[3]

Spectroscopic and Other Identifiers

Identifier Type	Value	Source(s)
EC Number	213-557-1	[5][7]
MDL Number	MFCD00002364	[4][5][7]
PubChem CID	70422	[3][8]
InChI Key	NIPKXTKKYSKEON- UHFFFAOYSA-N	[4][7]
SMILES	Oc1ccc(cc1)C(c2ccccc2) (c3ccccc3)c4ccccc4	[4][7]
Synonyms	p-Tritylphenol, 4- (Triphenylmethyl)phenol	[1][6]

Experimental Protocols

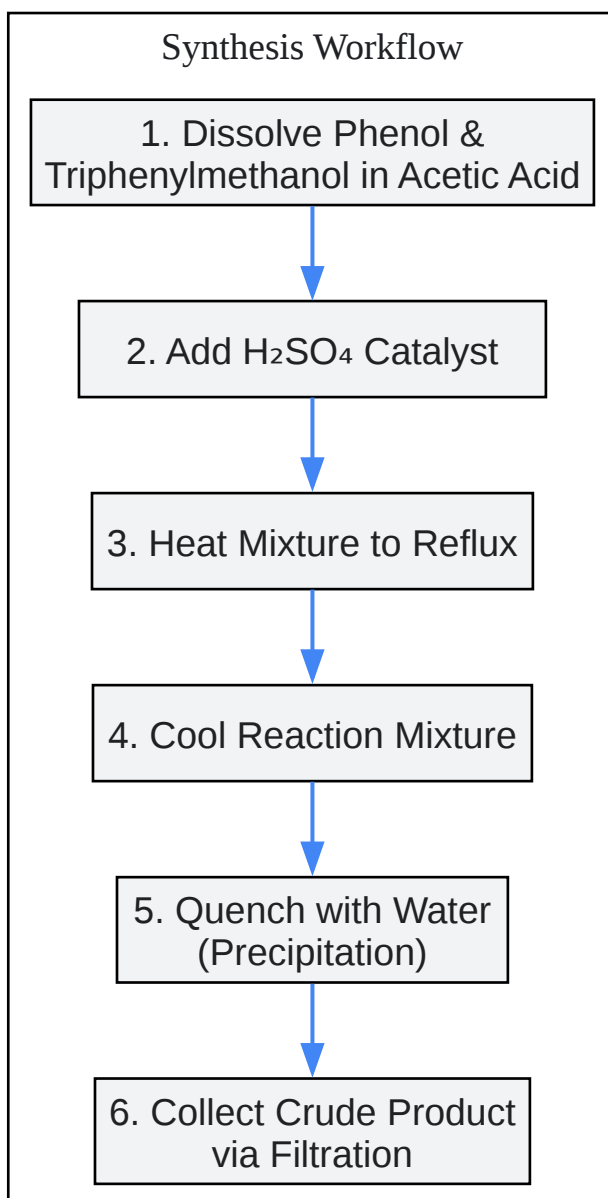
Detailed methodologies for the synthesis, purification, and analysis of **4-Tritylphenol** are outlined below. These protocols are foundational for its application in a research and development setting.

Synthesis: Friedel-Crafts Alkylation of Phenol

4-Tritylphenol is commonly synthesized via a Friedel-Crafts alkylation reaction.^{[1][3]} This electrophilic aromatic substitution involves the alkylation of phenol with a trityl source, such as triphenylmethanol or trityl chloride, in the presence of an acid catalyst.^{[3][9]}

Methodology:

- **Reactant Preparation:** In a reaction vessel, dissolve phenol in a suitable solvent, such as acetic acid.^[10] The aromatic reactant (phenol) should be used in excess to minimize polyalkylation.^[3]
- **Carbocation Formation:** Add the alkylating agent (e.g., triphenylmethanol) to the solution. Introduce a strong Brønsted or Lewis acid catalyst (e.g., sulfuric acid, AlCl_3).^{[3][10]} The acid facilitates the formation of a stable trityl carbocation, which acts as the electrophile.
- **Reaction:** The electron-rich phenol ring attacks the trityl carbocation. The reaction is typically heated to reflux for several hours to ensure completion.^[10] While phenol's hydroxyl group is a strong activating group, it can also coordinate with and deactivate Lewis acid catalysts, a factor that must be considered in catalyst choice and quantity.^{[1][6]} The substitution occurs predominantly at the para position due to the steric bulk of the trityl group.
- **Work-up:** After cooling, the reaction mixture is quenched, often by pouring it into water. The crude product precipitates and can be collected by filtration.
- **Purification:** The crude solid is then purified by recrystallization to yield pure **4-Tritylphenol**.



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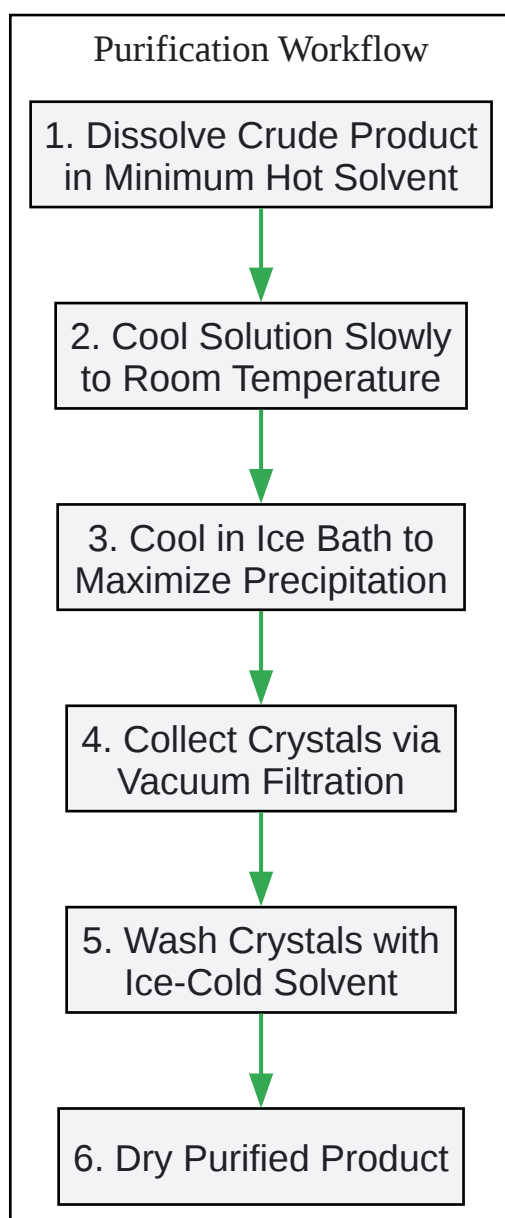
Diagram 1: General workflow for the synthesis of **4-Tritylphenol**.

Purification by Recrystallization

Recrystallization is the standard method for purifying crude **4-Tritylphenol**, leveraging its differential solubility in a solvent at high and low temperatures.^{[4][11]}

Methodology:

- Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve **4-Tritylphenol** completely when hot but poorly when cold.[\[10\]](#)
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling to fully dissolve the compound.[\[4\]](#)[\[5\]](#)
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[\[5\]](#)
- Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[\[4\]](#)[\[10\]](#) Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[\[4\]](#)
- Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[\[11\]](#)
- Washing: Rinse the crystals on the filter paper with a small amount of ice-cold solvent to wash away any remaining soluble impurities.[\[4\]](#)
- Drying: Dry the crystals completely to remove any residual solvent. This can be done by drawing air through the filter funnel or in a vacuum oven.[\[10\]](#)



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Diagram 2: General workflow for purification by recrystallization.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the purity of **4-Tritylphenol**.^[8] The method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the **4-Tritylphenol** sample in a volatile organic solvent, such as dichloromethane or acetone.[\[12\]](#)
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet, which is heated to vaporize the sample.[\[12\]](#)
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Underivatized phenols can be analyzed directly.[\[13\]](#)
- **Mass Spectrometry:** As components elute from the column, they enter the mass spectrometer. They are ionized, and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.
- **Data Analysis:** The identity of **4-Tritylphenol** is confirmed by matching its retention time and mass spectrum to that of a known standard.[\[14\]](#) Purity is assessed by integrating the area of the corresponding peak in the chromatogram.

Applications in Research and Drug Development

The primary application of **4-Tritylphenol** and related trityl compounds in research, particularly in drug development and complex organic synthesis, is as a protecting group.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Role as a Protecting Group

The trityl group is a bulky ether-based protecting group used for primary alcohols.[\[15\]](#) Its large size provides steric hindrance, allowing for the selective protection of sterically accessible hydroxyl groups, such as the primary hydroxyl in carbohydrates or nucleosides.[\[15\]](#) **4-Tritylphenol** itself is used as a synthetic precursor or building block in creating more complex molecules where this bulky phenolic moiety is desired.[\[5\]](#)[\[6\]](#) For instance, it has been used in the synthesis of 5-arylethynyl-2'-deoxyuridines and pyridyl rotaxanes.[\[5\]](#)[\[6\]](#)

Protection/Deprotection Logic:

- **Protection:** A primary alcohol is reacted with a tritylating agent (e.g., trityl chloride) in the presence of a base like pyridine to form a trityl ether.[15]
- **Stability:** The resulting trityl ether is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or oxidative/reductive.
- **Deprotection:** The trityl group is acid-labile and can be easily removed under mild acidic conditions (e.g., formic acid or trifluoroacetic acid) to regenerate the free alcohol, leaving other protecting groups intact.[15] The byproduct, triphenylcarbinol, is typically insoluble in aqueous media and can be easily filtered off.[15]



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Diagram 3: Logical workflow of using a trityl protecting group.

Safety and Handling

4-Tritylphenol requires careful handling due to its potential health hazards.

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][16]
- **Precautionary Measures:**
 - **Prevention:** Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[13]
 - **Response:** If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[13]

- Storage: Store in a well-ventilated place with the container tightly closed. Store locked up. [13]
- Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical-resistant gloves, and safety glasses or goggles.[5]
- Storage Class: It is classified under Storage Class 11 as a combustible solid.[5]

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